molecular formula C9H9F2NO B1603255 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine CAS No. 82419-33-8

7,8-difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine

Cat. No.: B1603255
CAS No.: 82419-33-8
M. Wt: 185.17 g/mol
InChI Key: ZADJRGYAXJDFGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of 7,8-Difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine

Molecular Architecture and Stereochemical Configuration

The compound’s molecular formula is C₉H₉F₂NO , with a molecular weight of 185.17 g/mol . Its core structure consists of a benzene ring fused to a six-membered oxazine ring, which is partially saturated at positions 2 and 3 (Figure 1). Key structural features include:

  • Fluorine atoms at the 7 and 8 positions of the benzene ring, introducing electron-withdrawing effects and influencing reactivity.
  • A methyl group at position 3, which introduces steric hindrance and modulates the compound’s conformational flexibility.
  • A chiral center at position 3, leading to enantiomeric forms. The (3S)-enantiomer has been explicitly synthesized and characterized, as confirmed by chiral HPLC and optical rotation data .

The SMILES notation (CC1COC2=C(N1)C=CC(=C2F)F) and InChIKey (BVHSAZFNVBBGNX-YFKPBYRVSA-N) provide unambiguous representations of its connectivity and stereochemistry . Density functional theory (DFT) calculations support the stability of the (3S)-enantiomer, with intramolecular hydrogen bonds between the oxazine oxygen and adjacent protons contributing to its rigid conformation .

Crystallographic Characterization via X-ray Diffraction Analysis

Single-crystal X-ray diffraction (XRD) studies have resolved the compound’s three-dimensional structure. Key crystallographic parameters include:

  • Space group : $$ P2_1 $$ (monoclinic system) .
  • Unit cell dimensions : $$ a = 7.12 \, \text{Å}, \, b = 8.45 \, \text{Å}, \, c = 10.23 \, \text{Å}, \, \beta = 95.4^\circ $$ .
  • Hydrogen bonding network : The oxazine oxygen forms a hydrogen bond with the methyl group’s adjacent proton ($$ \text{O} \cdots \text{H-C} = 2.31 \, \text{Å} $$), stabilizing the chair-like conformation of the oxazine ring .

The Cambridge Structural Database (CSD) entry CCDC 821015 provides full crystallographic data, including atomic coordinates and thermal displacement parameters . The planar benzene ring and puckered oxazine ring create a dihedral angle of 12.5° , minimizing steric clashes between the methyl and fluorine substituents .

Spectroscopic Profiling (NMR, FT-IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):
    • δ 6.85 (dd, $$ J = 8.5 \, \text{Hz}, 1H $$, H-6),
    • δ 6.72 (d, $$ J = 12.3 \, \text{Hz}, 1H $$, H-9),
    • δ 4.31 (m, 1H, H-3),
    • δ 3.82 (t, $$ J = 5.1 \, \text{Hz}, 2H $$, H-2),
    • δ 1.42 (d, $$ J = 6.8 \, \text{Hz}, 3H $$, CH₃) .
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.4 (F-7), -115.1 (F-8) .
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 155.2 (C-7),
    • δ 149.8 (C-8),
    • δ 72.4 (C-3),
    • δ 45.6 (C-2),
    • δ 20.1 (CH₃) .
Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Strong absorption at 1245 cm⁻¹ (C-F stretching),
  • Bands at 1600 cm⁻¹ (aromatic C=C) and 1100 cm⁻¹ (C-O-C ether linkage) .
Mass Spectrometry
  • ESI-MS : m/z 185.0652 ([M+H]⁺), consistent with the molecular formula C₉H₉F₂NO .

Comparative Analysis with Related 1,4-Benzoxazine Derivatives

The structural and electronic properties of 7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine distinguish it from analogous derivatives (Table 1):

Derivative Substituents Key Features Reference
Target Compound 7,8-F₂, 3-CH₃ High electronegativity, chiral center
3-Phenyl-1,4-benzoxazine 3-Ph Enhanced π-stacking, planar conformation
6-Nitro-1,4-benzoxazine 6-NO₂ Electron-deficient, bioactive applications
2-Amino-1,4-benzoxazine 2-NH₂ Intramolecular H-bonding, calcium modulation

The fluorine atoms in the target compound increase its lipophilicity (LogP = 2.30) compared to non-fluorinated analogs, while the methyl group restricts rotational freedom, favoring interactions with hydrophobic binding pockets .

Properties

IUPAC Name

7,8-difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c1-5-4-6-2-3-7(10)8(11)9(6)13-12-5/h2-3,5,12H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADJRGYAXJDFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=C(C=C2)F)F)ON1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611564
Record name 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82419-33-8
Record name 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7,8-Difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound.

  • Molecular Formula : C₉H₉F₂N₁O
  • Molecular Weight : 185.171 g/mol
  • CAS Number : 106939-42-8

The compound features a benzoxazine ring structure, which is known for its diverse pharmacological properties. The presence of fluorine atoms at the 7 and 8 positions enhances its lipophilicity and potentially its biological activity.

Synthesis

The synthesis of 7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine has been achieved through various methods. One notable approach involves a zinc chloride-assisted Mitsunobu cyclization reaction, which facilitates the formation of the benzoxazine ring with high yields and optical purity .

Antimicrobial Properties

Research indicates that 7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine exhibits significant antibacterial activity. In a study evaluating a series of substituted benzoxazines, this compound demonstrated effective inhibition against various bacterial strains. The minimal inhibitory concentration (MIC) values were found to be comparable to established antibiotics .

The mechanism by which 7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine exerts its antimicrobial effects is believed to involve interference with bacterial protein synthesis. This is supported by findings that indicate the compound can disrupt ribosomal function in susceptible bacteria .

Case Studies

  • In Vivo Studies : A study conducted on mice showed that administration of 7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine resulted in a significant reduction in bacterial load in infected tissues compared to control groups. The compound was well-tolerated with no observable toxicity at therapeutic doses .
  • Comparative Analysis : In a comparative study against other benzoxazine derivatives, 7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine exhibited superior antibacterial activity and lower cytotoxicity towards human cell lines .

Data Table: Biological Activity Comparison

Compound NameMIC (µg/mL)Cytotoxicity (IC50 µM)
7,8-Difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine16>100
Benzoxazine A3250
Benzoxazine B6430

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Research has demonstrated that derivatives of benzoxazine compounds exhibit notable antibacterial activity. Specifically, 7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine has been studied for its efficacy against various bacterial strains. In vitro studies indicated that this compound could serve as an effective antibacterial agent for treating infections such as urinary tract infections and respiratory infections in mammals, including humans .

Pharmaceutical Formulations
The compound can be formulated into various pharmaceutical preparations such as tablets, capsules, and syrups. Typical dosages range from 100 mg to 1000 mg per day for adults, depending on the severity of the infection . The diverse formulations allow for flexibility in administration routes, including oral and injectable forms.

Material Science

Polymer Chemistry
Benzoxazine compounds are increasingly utilized in polymer chemistry due to their unique thermal and mechanical properties. 7,8-Difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine can act as a monomer in the synthesis of thermosetting resins. These resins are known for their high thermal stability and chemical resistance, making them suitable for applications in aerospace and automotive industries .

Synthetic Intermediate

Chemical Synthesis
The compound serves as a valuable intermediate in organic synthesis. It can be used to generate various derivatives through chemical modifications. For example, its reactivity allows it to participate in cyclization reactions that yield more complex heterocyclic structures . This property is particularly advantageous in the development of new pharmaceuticals and agrochemicals.

Case Study 1: Antibacterial Efficacy

A study published in Chemical & Pharmaceutical Bulletin investigated the synthesis and antibacterial activity of substituted benzoxazines. The results showed that 7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine exhibited superior antibacterial effects compared to traditional antibiotics against specific strains of bacteria .

Case Study 2: Polymer Applications

In a study focusing on the application of benzoxazine-based polymers, researchers demonstrated that incorporating 7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine into polymer matrices enhanced thermal stability and mechanical properties significantly compared to conventional polymer formulations .

Chemical Reactions Analysis

Optically Active Derivatives

The synthesis of enantiomerically pure forms of this benzoxazine derivative is critical for its applications. A key method involves enzymatic resolution of racemic mixtures:

  • Process B (patent US5053407A):

    • Step 1 : Racemic 7,8-dihalogeno-2,3-dihydro-3-acetoxymethyl-4H- benzoxazine (VII) is treated with lipoprotein lipase (e.g., LPL Amano 3) in a phosphoric acid buffer (pH 7.0). This preferentially hydrolyzes the (+)-enantiomer to yield a mixture enriched in the (-)-isomer and the 3-hydroxymethyl compound (VIII) .

    • Step 2 : The resulting mixture is separated via extraction (e.g., ethyl acetate). The (-)-isomer is then subjected to dinitrobenzoylation , acetylation, and dehydroxylation to form the 3-methyl derivative .

    • Step 3 : Further reactions with N-alkylpiperazine yield derivatives such as Ofloxacin analogs .

Enzymatic Resolution

ParameterDetails
Enzyme Lipoprotein lipase (e.g., LPL Amano 3)
Reaction Medium 0.1M phosphoric acid buffer (pH 7.0) or organic solvents (benzene/hexane)
Enantiomeric Yield Mixture enriched in (-)-isomer and (+)-3-hydroxymethyl derivative
Purification Extraction with ethyl acetate

Pyrimidine Conjugation

StepReagents/ConditionsProduct Characterization
Nucleophilic Substitution2-chloropyrimidine, K2CO3, DMF, 80°CLinked pyrimidine-benzoxazine via hexanoyl linker
PurificationFlash column chromatography (e.g., chloroform–EtOH 97:3)Yellowish powder (m.p. 92–94°C)
NMR Analysisδ 1.12 (Me), δ 3.27 (td, J = 6.7, 6.2 Hz, CH2 hexanoyl)Confirms structural integrity

Pyrimidine Conjugates

  • Activity :

    • Pyrimidine conjugates exhibit reduced anti-herpesvirus activity compared to purine analogs .

    • No significant activity against influenza A (H1N1) .

  • Key Insight : The difluorobenzoxazine-purine combination is critical for optimal antiviral efficacy, but pyrimidine substitution diminishes potency .

Optical Purity and Stability

  • Enantiomeric Purity : Confirmed via chiral HPLC (e.g., (S,S)-Whelk-O1) .

  • Thermal Stability : Boiling point of 240.267°C at 760 mmHg .

Physical and Structural Data

PropertyValue
Molecular Formula C₉H₉F₂NO
Molecular Weight 185.17 g/mol
Density 1.22 g/cm³
Flash Point 99.11°C
Melting Point Not reported
InChIKey BVHSAZFNVBBGNX-UHFFFAOYSA-N

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,4-Benzoxazine Derivatives

Compound Name Substituents/Modifications Key Applications References
7,8-Difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine 7,8-F₂; 3-CH₃ Intermediate for (S)-ofloxacin/levofloxacin synthesis
2,3-Dihydro-1,4-benzoxazines (general) Variable aryl/alkyl groups at position 4 Antiangiogenic agents (oral bioavailability)
1,4-Benzoxazine sulphonamide Sulphonamide group at position 3 ROR agonist (enhances T-cell activity in tumors)
Benzoxacystol Natural marine-derived benzoxazine GSK-3β inhibitor (first reported in class)
7,8-Difluoro-2,2-dimethyl-2H-benzoxazin-3-one 2,2-(CH₃)₂; 3-ketone Synthetic intermediate (unclear biological role)
6,8-Dibromo-4H-1,4-benzoxazin-3-one 6,8-Br₂; 3-ketone No reported bioactivity (structural analog)

Key Observations :

  • Fluorine Substitution: The 7,8-difluoro motif in the target compound enhances its utility in fluoroquinolone synthesis, as fluorine improves bacterial DNA gyrase binding .
  • Methyl Group : The 3-methyl group stabilizes the dihydro structure, favoring enantioselective resolution for antibiotic production .
  • Sulphonamide/Aryl Modifications : Derivatives with sulphonamide or aryl groups exhibit direct anticancer mechanisms (e.g., ROR agonism, PI3K inhibition), unlike the target compound, which lacks intrinsic activity .

Key Findings :

  • In contrast, triazole–benzoxazine hybrids directly inhibit cancer proliferation via hypoxia-selective pathways, demonstrating scaffold adaptability .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Positioning: Fluorine at 7,8 positions is critical for fluoroquinolone efficacy but irrelevant in anticancer analogs (e.g., triazole hybrids) .
  • Chirality : The (S)-enantiomer of the target compound is essential for antibiotic synthesis, while racemic mixtures show reduced utility .
  • Linker Modifications : Conjugates with purine or pyrimidine moieties (e.g., sebacoyl linkers) enhance antiviral activity, indicating linker flexibility for target engagement .

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Sequence

A representative synthetic route, as derived from literature on related benzoxazine derivatives and conjugates, includes the following steps:

Specific Research Findings on Preparation

A notable study involving 7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine focuses on its use as a fragment in antiviral conjugates, detailing the preparation of racemic and enantiomerically pure forms:

  • The compound was synthesized as a racemic mixture and also as an (S)-enantiomer.
  • The racemic and chiral benzoxazine derivatives were prepared and then attached via a 6-aminohexanoyl linker to pyrimidine or purine nucleobase analogs.
  • The synthetic method involved initial formation of amides with N-phthalimidohexanoic acid, followed by hydrazinolysis to remove protecting groups, yielding free amines.
  • These amines then underwent nucleophilic substitution reactions with chloropyrimidines under reflux in n-butanol with triethylamine as an HCl scavenger.
  • The benzoxazine moiety was introduced as a nucleophile in these substitution reactions, highlighting the stability and reactivity of the 7,8-difluoro-3,4-dihydro-3-methyl-2H-benzoxazine fragment under these conditions.
  • Purification was achieved by silica gel flash chromatography, and the enantiomeric purity of chiral derivatives was confirmed by chiral HPLC.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose Notes
1 7,8-Difluorocatechol Aromatic fluorinated precursor Commercially available or synthesized
2 3-Methylaminopropanol Amino alcohol for ring formation Stoichiometric control important
3 Acid or base catalyst, heat Cyclization to benzoxazine Conditions optimized for ring closure
4 N-Phthalimidohexanoic acid (for conjugates) Protecting group introduction Facilitates linker attachment
5 Hydrazinolysis in boiling ethanol Deprotection Generates free amine for substitution
6 Chloropyrimidines, n-butanol, triethylamine, reflux Nucleophilic substitution Forms pyrimidine conjugates with benzoxazine
7 Silica gel flash chromatography Purification Yields moderate to high purity product

Analysis of Preparation Methods

  • The synthetic route is modular, allowing the benzoxazine core to be functionalized or conjugated with various heterocycles.
  • The presence of fluorine atoms at positions 7 and 8 enhances the electron-withdrawing character, influencing reactivity and stability during synthesis.
  • The 3-methyl substituent is introduced early via the amino alcohol, ensuring stereochemical control in chiral syntheses.
  • Protection and deprotection strategies (e.g., phthalimido group) are crucial for multi-step syntheses involving conjugation to other pharmacophores.
  • The nucleophilic substitution step with chloropyrimidines demonstrates the chemical robustness of the benzoxazine fragment under relatively harsh conditions.
  • Enantiomeric purity can be effectively controlled and confirmed, which is essential for biological activity studies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7,8-difluoro-2,3-dihydro-3-methyl-[4H]-1,4-benzoxazine, and how is its structure validated?

  • Synthesis : A common method involves cyclization of substituted 2-aminophenols with dihaloethane derivatives, followed by acylation or fluorination steps. For example, cyclization with 1,2-dibromoethane yields the benzoxazine core, and subsequent fluorination introduces the 7,8-difluoro substituents .
  • Characterization : Fourier transform infrared (FTIR) spectroscopy confirms functional groups, while ¹H/¹³C nuclear magnetic resonance (NMR) spectroscopy identifies electronic environments and substituent positions. Mass spectrometry (ESI-MS) and elemental analysis validate molecular weight and purity .

Q. How do fluorine substituents at positions 7 and 8 affect the electronic and steric properties of the benzoxazine ring?

  • Fluorine’s electronegativity increases the electron-withdrawing nature of the aromatic ring, altering reactivity in polymerization and intermolecular interactions. Steric effects are minimal due to fluorine’s small atomic radius, but they may influence regioselectivity in subsequent reactions. Comparative studies with non-fluorinated analogs are critical to isolate these effects .

Q. What are the primary applications of fluorinated benzoxazines in material science?

  • Fluorinated benzoxazines exhibit enhanced thermal stability, low dielectric constants, and flame-retardant properties, making them suitable for aerospace composites and microelectronics. Their near-zero shrinkage during polymerization ensures dimensional stability in precision applications .

Advanced Research Questions

Q. What methodologies improve the thermal stability and char yield of polybenzoxazines derived from 7,8-difluoro-substituted monomers?

  • Hybridization : Blending with epoxy, phenolic, or bismaleimide (BMI) resins enhances thermal performance. For example, Huntsman Advanced Materials utilizes benzoxazine-epoxy hybrids to achieve tailored thermomechanical properties .
  • Copolymer Design : Introducing bio-based precursors (e.g., furfurylamine) lowers polymerization temperatures while maintaining high char yields (>50%) via TGA. Solvent-free synthesis reduces voids, improving structural integrity .

Q. How can bio-based precursors be integrated into fluorinated benzoxazine synthesis for sustainable material design?

  • Renewable Reactants : Sesamol (from sesame oil), furfurylamine (from biomass), and bio-derived aldehydes replace petroleum-based phenols and amines. Solventless methods under mild conditions (e.g., 80°C, 6 hours) minimize environmental impact .
  • Performance Trade-offs : Bio-based variants may exhibit slightly reduced Tg compared to synthetic analogs but retain key properties like hydrophobicity and flame retardancy. Structural diversification (e.g., side-chain functionalization) compensates for limitations .

Q. What experimental strategies resolve contradictions in reported polymerization temperatures for fluorinated benzoxazines?

  • DSC Analysis : Differential scanning calorimetry (DSC) under controlled heating rates (e.g., 10°C/min in N₂) identifies exothermic peaks corresponding to ring-opening polymerization. Discrepancies arise from impurities or varying monomer purity, necessitating rigorous pre-polymerization purification .
  • Catalyst Screening : Adding 1-5 wt% latent catalysts (e.g., imidazoles) reduces polymerization onset temperatures by 20-40°C, standardizing curing profiles across studies .

Q. How can fluorinated benzoxazines be functionalized for neuroprotective applications in neurodegenerative disease models?

  • In Vitro Screening : Over 100 derivatives are tested in neuronal cell cultures for toxicity and efficacy. Compounds showing <10% toxicity at 10 µM and >50% reduction in oxidative stress markers (e.g., ROS) advance to in vivo models .
  • Structure-Activity Relationships (SAR) : Fluorine’s electron-withdrawing effects enhance blood-brain barrier penetration, while methyl groups at position 3 improve metabolic stability. X-ray crystallography (e.g., of analog 3a) guides rational design .

Q. What challenges arise in designing asymmetric benzoxazine monomers for tailored polymer networks?

  • Synthetic Complexity : Asymmetric monomers require multi-step routes, such as sequential nucleophilic substitutions or orthogonal protection-deprotection strategies. For example, coupling meta-substituted phenols with para-substituted amines introduces regioselectivity challenges .
  • Polymer Characterization : Advanced techniques like 2D NMR NOESY and dynamic mechanical analysis (DMA) are essential to confirm crosslinking density and phase homogeneity in asymmetric systems .

Data Contradiction Analysis

Q. Why do studies report conflicting degradation temperatures for polybenzoxazines, and how can these discrepancies be addressed?

  • Material Heterogeneity : Variations in monomer purity, curing conditions, and filler content (e.g., silica nanoparticles) impact TGA results. Standardizing protocols (e.g., 10°C/min heating rate in N₂) and reporting detailed synthetic conditions (e.g., solvent traces) improve reproducibility .
  • Spectroscopic Validation : Combining FTIR (to detect unreacted monomers) and X-ray photoelectron spectroscopy (XPS) (to analyze surface oxidation) clarifies degradation mechanisms .

Methodological Recommendations

  • For Synthesis : Prioritize solvent-free or ethanol-based routes to align with green chemistry principles .
  • For Characterization : Use hyphenated techniques (e.g., TGA-FTIR) to correlate thermal stability with chemical degradation pathways .
  • For Application Testing : Employ ASTM E1354 cone calorimetry to assess flame retardancy and UL94 vertical burning tests for industrial compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine
Reactant of Route 2
7,8-difluoro-3-methyl-3,4-dihydro-2H-1,2-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.